1'-(3-CHLORO-4-FLUOROBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-(3-Chloro-4-fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bipiperidine core, substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-chloro-4-fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with a bipiperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1’-(3-Chloro-4-fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring .
Scientific Research Applications
1’-(3-Chloro-4-fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(3-chloro-4-fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride: A related compound with similar structural features.
1-(3-Chloro-4-fluorobenzenesulfonyl)-2-(3-fluorophenyl)pyrrolidine: Another structurally similar compound.
Uniqueness
1’-(3-Chloro-4-fluorobenzenesulfonyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its bipiperidine core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O3S/c18-14-12-13(4-5-15(14)19)26(24,25)22-10-6-17(7-11-22,16(20)23)21-8-2-1-3-9-21/h4-5,12H,1-3,6-11H2,(H2,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWYYAYNMIJDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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